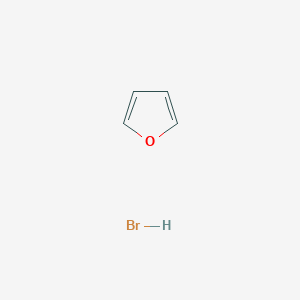

Furan hydrogen bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

825630-96-4 |

|---|---|

Molecular Formula |

C4H5BrO |

Molecular Weight |

148.99 g/mol |

IUPAC Name |

furan;hydrobromide |

InChI |

InChI=1S/C4H4O.BrH/c1-2-4-5-3-1;/h1-4H;1H |

InChI Key |

BIJYTFXMFWNECP-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1.Br |

Origin of Product |

United States |

Theoretical and Computational Investigations of Furan Hydrogen Bromide Interactions

Ab Initio and Density Functional Theory (DFT) Studies of Intermolecular Complexes

Ab initio calculations, particularly at the second-order Møller-Plesset perturbation (MP2) level of theory, have been instrumental in identifying the stable structures of the furan-HBr complex. acs.orgacs.org These studies have consistently predicted the existence of two distinct types of stable geometries, referred to as "atom-on" and "face-on" complexes, which correspond to different types of hydrogen bonding interactions. acs.orgacs.orgresearchgate.net

The "atom-on" geometry describes a complex where a hydrogen bond forms directly between the oxygen atom of the furan (B31954) molecule and the hydrogen atom of hydrogen bromide. acs.orgacs.org This configuration results in a roughly planar complex that exhibits C₂ᵥ symmetry. acs.org In this arrangement, the hydrogen halide molecule lies in the same plane as the furan ring, pointing towards the oxygen's lone pair electrons. acs.orgacs.org For the furan-HBr complex, theoretical calculations confirm that this atom-on structure corresponds to a stable minimum on the potential energy surface, though the HBr subunit may show a slight deviation from the furan ring plane. acs.orgacs.org

The "face-on" or π-type geometry represents a different mode of interaction where the hydrogen bromide molecule is positioned above the plane of the furan ring. acs.orgacs.org In this arrangement, the hydrogen atom of HBr interacts with the delocalized π-electron system of the aromatic ring. acs.orgresearchgate.net The HBr molecule lies nearly perpendicular to the furan plane. acs.orgacs.org A detailed analysis combining rotational spectroscopy and theoretical calculations determined the specific geometry for the furan-HBr complex. aip.org In this structure, the Br atom is located near the perpendicular line passing through the center of mass of the furan ring, with the hydrogen atom positioned between the bromine and the ring's face. aip.org

| Parameter | Value | Description |

| Geometry Type | Face-on | HBr interacts with the π-face of the furan ring. aip.org |

| r(O⋯H) | 2.599(3) Å | The distance between the furan oxygen and the hydrogen of HBr. aip.org |

| φ | 112.90(14)° | The angle formed by the O⋯H internuclear line and the local C₂ axis of furan. aip.org |

| θ | 6.05(4)° | The angular deviation of the O⋯H–Br atoms from a straight line. aip.org |

Table 1: Experimentally and theoretically determined geometric parameters for the face-on furan-HBr complex. Data sourced from aip.org.

To understand the nature of the forces stabilizing these complexes, interaction energy decomposition analysis is employed. This method partitions the total interaction energy into distinct physical components: electrostatic, orbital (induction/polarization), and dispersion forces. The analysis reveals a significant difference in the nature of the bonding for the two geometries. acs.orgacs.org

For the atom-on complexes, the interaction is found to be predominantly electrostatic in nature. acs.orgacs.org This is consistent with a classic hydrogen bond forming between the electronegative oxygen atom and the partially positive hydrogen atom of HBr.

In contrast, the face-on (π-type) complexes are stabilized by a combination of forces. Studies show that both electrostatic and orbital (or dispersion) interactions are dominant contributors to the binding energy in this geometry. acs.orgacs.orgresearchgate.net Specifically for π-type complexes involving HBr, dispersion forces are considered to be as important as the electrostatic component in stabilizing the adduct. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to predict the sites of intermolecular interactions. mdpi.comethernet.edu.et The MESP illustrates the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Electron-rich areas are attractive sites for electrophilic attack. mdpi.com

For the furan molecule, MESP calculations reveal two primary regions of negative electrostatic potential. acs.orgacs.org One is located in the plane of the molecule near the electronegative oxygen atom, corresponding to its lone pair electrons. This site predicts the formation of the "atom-on" complex. The other negative region is located above and below the plane of the ring, associated with the delocalized π-electron cloud. acs.org This π-system is the attractive site for the formation of the "face-on" complex. acs.orgacs.org

Quantum Chemical Calculations of Potential Energy Surfaces for Furan-Hydrogen Bromide Systems

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. libretexts.orgumn.edu For the furan-hydrogen bromide system, the PES maps the interaction energy for all possible orientations of the two molecules relative to each other.

Theoretical calculations of the PES for the furan-HBr system are crucial for understanding the dynamics of the interaction. libretexts.orgresearchgate.net The surface shows minima, which correspond to the stable equilibrium geometries of the complex. libretexts.org For furan-HBr, ab initio calculations have identified at least two such minima: the atom-on and face-on structures. acs.orgacs.org The PES also describes the energy barriers (transition states) that separate these minima, indicating the energy required to convert one form to another. researchgate.net While specific energy barriers for the furan-HBr isomerization have not been detailed in the cited literature, the existence of low energy barriers between σ-type and π-type geometries has been noted in similar furan-hydride systems. researchgate.net

Computational Analysis of Hydrogen Bonding Types (Sigma-type vs. Pi-type) in Furan-Hydrogen Bromide Complexes

The interactions in the furan-HBr complex can be classified into two main hydrogen bonding categories: sigma-type (σ-type) and pi-type (π-type). researchgate.netnih.gov These correspond directly to the atom-on and face-on geometries, respectively.

Sigma-type (σ-type) Hydrogen Bond: This is the conventional hydrogen bond formed in the atom-on geometry, where the hydrogen of HBr interacts directly with the lone pair of electrons on the oxygen atom of furan (O···H-Br). acs.orgresearchgate.net This interaction is primarily electrostatic. researchgate.net

Pi-type (π-type) Hydrogen Bond: This less conventional hydrogen bond occurs in the face-on geometry, where the hydrogen of HBr is attracted to the delocalized π-electron cloud of the furan ring (π···H-Br). acs.orgresearchgate.net This interaction is stabilized by a mix of electrostatic and dispersion forces. researchgate.net

Computational studies indicate that for interactions between furan and hydrogen halides, the type of preferred bonding can change. While some hydrides like HF favor the σ-type bond, others like HCl and HBr can form stable π-type complexes. acs.orgresearchgate.net The tendency of HBr to form a π-type complex with furan highlights the importance of dispersion forces in the interaction with the polarizable π-electron cloud. researchgate.net

| Feature | Sigma-type (Atom-on) | Pi-type (Face-on) |

| Interaction Site | Furan Oxygen Atom acs.orgacs.org | Furan π-electron Cloud acs.orgacs.org |

| Geometry | Roughly planar, C₂ᵥ symmetry acs.org | HBr above the ring, nearly perpendicular acs.orgaip.org |

| Dominant Forces | Electrostatic acs.orgresearchgate.net | Electrostatic and Dispersion/Orbital acs.orgresearchgate.net |

Table 2: Comparison of Sigma-type and Pi-type Hydrogen Bonding in Furan-HBr Complexes.

Comparative Theoretical Studies of Furan with Various Hydrogen Halides

Theoretical and computational investigations into the interactions between furan and the series of hydrogen halides (HF, HCl, HBr, HI) reveal significant trends in geometry, stability, and the nature of the intermolecular forces. acs.orgacs.org These studies, primarily employing ab initio calculations, have identified two main types of stable geometries for the furan-hydrogen halide complexes. acs.org

The first is the "atom-on" geometry, which is a nearly planar structure characterized by a hydrogen bond forming between the oxygen atom of the furan ring and the hydrogen atom of the hydrogen halide (O···H-X). acs.orgacs.org This configuration is often referred to as a σ-type complex. iisc.ac.inresearchgate.net The second is the "face-on" geometry, where the hydrogen halide is positioned above the furan ring, oriented almost perpendicularly to the plane of the ring. acs.orgacs.org This arrangement, known as a π-type complex, involves an interaction between the hydrogen atom of the halide and the π-electron system of the furan ring. acs.orgiisc.ac.in

A key finding from comparative studies is that the preferred interaction site shifts from the oxygen atom to the π-system as one moves down the halogen group. aip.org The specific preferred geometries for each hydrogen halide complex are as follows:

Furan-HF: Theoretical calculations consistently show that this complex has one minimum geometry of the "atom-on" type. acs.org The interaction is predominantly electrostatic in nature. researchgate.net

Furan-HCl: This complex is found to have stable minima for both the "atom-on" and "face-on" geometries. acs.orgacs.org Recent infrared studies have experimentally detected both the σ-bonded (atom-on) and π-bonded (face-on) complexes. iisc.ac.in

Furan-HBr: Similar to the HCl complex, theoretical studies predict that the furan-HBr system also exhibits both "atom-on" and "face-on" minima. acs.org Rotational spectroscopy experiments have confirmed the existence of a "face-on" type geometry for the furan-HBr complex. aip.org For π-type complexes like furan-HBr, dispersion forces become as important as electrostatic interactions in stabilizing the complex. researchgate.net

Furan-HI: The furan-HI complex is found to have a single minimum geometry of the "face-on" type. acs.org

This trend is attributed to the increasing polarizability of the hydrogen halide from HF to HI. aip.org For first-row hydrides like HF, the interaction is dominated by electrostatics, favoring the hydrogen bond to the lone pair on the furan oxygen. researchgate.net For second-row hydrides like HCl and HBr, the increased importance of dispersion and orbital interactions makes the π-system of the furan ring a more favorable binding site. acs.orgresearchgate.net

An energy decomposition analysis of these interactions provides further insight. For the "atom-on" complexes, the interaction energy is predominantly electrostatic. acs.orgacs.org In contrast, for the "face-on" complexes, both orbital (or inductive) and electrostatic interactions are dominant contributors to the stability of the complex. acs.orgacs.org

The following table summarizes the findings from various theoretical and spectroscopic studies on furan-hydrogen halide complexes.

| Furan Complex | Observed Geometries | Dominant Interaction Forces | Supporting Evidence |

|---|---|---|---|

| Furan-HF | Atom-on (σ-type) | Electrostatic | Theoretical acs.orgresearchgate.net |

| Furan-HCl | Atom-on (σ-type) & Face-on (π-type) | Electrostatic (for atom-on); Electrostatic & Dispersion (for face-on) | Theoretical & Spectroscopic acs.orgacs.orgiisc.ac.in |

| Furan-HBr | Atom-on (σ-type) & Face-on (π-type) | Electrostatic (for atom-on); Electrostatic & Dispersion (for face-on) | Theoretical & Spectroscopic acs.orgresearchgate.netaip.org |

| Furan-HI | Face-on (π-type) | Electrostatic & Dispersion/Orbital | Theoretical acs.org |

Mechanistic Studies of Furan Reactivity with Hydrogen Bromide

Electrophilic Addition Pathways of Hydrogen Bromide to Furan (B31954) and its Derivatives

The interaction of furan with hydrogen bromide can proceed through electrophilic addition, a pathway that transiently disrupts the aromaticity of the furan ring. This process involves the initial attack of the electrophile (a proton from HBr or a bromine cation) on the furan ring, leading to the formation of intermediate adducts.

In non-nucleophilic solvents and at low temperatures, the reaction of furan with bromine has been observed to yield unstable primary addition products. Seminal studies employing proton nuclear magnetic resonance (¹H NMR) spectroscopy have successfully characterized these transient species. For instance, in carbon disulfide at low temperatures, the reaction between furan and bromine leads to the formation of both 1,4- and 1,2-dibromo adducts. cdnsciencepub.com These adducts are the result of the bromine molecule adding across the diene system of the furan ring. The 1,4-addition product is typically the major initial adduct formed under these conditions.

Table 1: Primary Adducts from the Reaction of Furan with Bromine in Carbon Disulfide

| Adduct Type | Structure | Observation Method | Reference |

| 1,4-Dibromo adduct | A 2,5-dibromo-2,5-dihydrofuran | ¹H NMR Spectroscopy | cdnsciencepub.com |

| 1,2-Dibromo adduct | A 2,3-dibromo-2,3-dihydrofuran | ¹H NMR Spectroscopy | cdnsciencepub.com |

The primary dibromo adducts formed from the reaction of furan with bromine in non-nucleophilic solvents are generally unstable. Upon warming or over time, these adducts readily undergo elimination of hydrogen bromide. cdnsciencepub.com This elimination reaction restores the aromaticity of the furan ring, leading to the formation of brominated furans. The principal product of this elimination process is 2-bromofuran (B1272941). cdnsciencepub.com This sequence of addition followed by elimination is a common mechanistic motif in the halogenation of furans under non-polar conditions.

The addition of hydrogen halides to alkenes is a classic example of a reaction proceeding through a carbocationic intermediate. pressbooks.pubmasterorganicchemistry.com These principles are applicable to the furan system, particularly in understanding the formation of addition and substitution products. The initial step in the reaction with HBr is the protonation of the furan ring by the electrophilic hydrogen of HBr. unizin.org This protonation can occur at either the C2 or C3 position of the furan ring.

The stability of the resulting carbocation intermediate is a critical factor in determining the reaction pathway. masterorganicchemistry.compearson.com Protonation at the C2 position leads to a carbocation that is resonance-stabilized by the lone pair of electrons on the oxygen atom. This delocalization of the positive charge makes the C2-protonated intermediate significantly more stable than the C3-protonated intermediate.

In nucleophilic solvents such as water or alcohols, this carbocationic intermediate can be trapped by a solvent molecule. cdnsciencepub.com For example, the reaction of furan with bromine in methanol (B129727) results in the formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672), indicating the capture of a cationic intermediate by the methanol solvent. chim.it In the context of HBr addition, the bromide ion (Br⁻) acts as the nucleophile, attacking the carbocation to form the final product. chadsprep.com While rearrangements are a common feature of carbocation chemistry, in the case of furan, the high stability of the C2-protonated intermediate means that the direct attack of the nucleophile is the predominant pathway, leading to 2-substituted products without significant rearrangement. pressbooks.pub

Table 2: Relative Stability of Carbocation Intermediates in Furan Protonation

| Position of Protonation | Resulting Carbocation | Key Stabilizing Feature | Relative Stability |

| C2 | Resonance-stabilized carbocation | Delocalization of positive charge onto the oxygen atom | More Stable |

| C3 | Carbocation with limited resonance stabilization | Less effective charge delocalization | Less Stable |

Electrophilic Substitution Mechanisms Involving Bromine and Hydrogen Bromide in Furan Nucleus

While addition reactions are possible, the predominant reaction of furan with bromine, particularly under conditions that favor the preservation of the aromatic system, is electrophilic aromatic substitution.

The monobromination of furan demonstrates high regioselectivity, with the substitution occurring almost exclusively at the 2-position to yield 2-bromofuran. chegg.comuou.ac.inpearson.com This outcome is a direct consequence of the mechanism of electrophilic aromatic substitution in furan. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Attack of the electrophile (e.g., Br⁺) at the C2 position results in a carbocation where the positive charge is delocalized over the C3, C5, and oxygen atoms. The ability of the oxygen atom to participate in resonance and accommodate the positive charge significantly stabilizes this intermediate. In contrast, attack at the C3 position leads to a less stable intermediate where the positive charge is delocalized over fewer atoms and does not benefit as effectively from the stabilizing influence of the oxygen atom. askfilo.com Consequently, the activation energy for the formation of the C2-substituted intermediate is lower, making the formation of 2-bromofuran the kinetically and thermodynamically favored pathway. askfilo.comchegg.com

Various brominating agents can be employed for the synthesis of 2-bromofuran, including bromine in dioxane or dimethylformamide (DMF) at low temperatures. pharmaguideline.com N-bromosuccinimide (NBS) in DMF has also been reported as an effective and scalable method for the preparation of 2-bromofuran. tandfonline.comtandfonline.com

Under more forcing conditions, such as reaction with excess bromine at room temperature, furan can undergo polysubstitution to yield polybrominated derivatives. pharmaguideline.com The initial product, 2-bromofuran, is less reactive towards further electrophilic substitution than furan itself due to the electron-withdrawing inductive effect of the bromine atom. However, the activating effect of the furan ring is still sufficient to allow for further bromination.

The second bromine atom typically adds to the other alpha-position (C5), leading to the formation of 2,5-dibromofuran. cdnsciencepub.com This is because the C5 position is still activated by the oxygen atom and is sterically accessible. Further bromination can lead to the formation of tri- and tetrabromofuran, although these reactions often require harsher conditions and may be accompanied by side reactions and decomposition of the furan ring. The formation of polybrominated dibenzofurans (PBDFs) is a related area of study, often occurring from the pyrolysis of brominated flame retardants, and involves complex radical and condensation pathways. nih.gov

Influence of Electron-Donating and Electron-Withdrawing Substituents on Furan Bromination Pathways

The reactivity of the furan ring in electrophilic substitution reactions is significantly influenced by the nature of the substituents it carries. The oxygen heteroatom in furan is electron-donating, which increases the electron density of the ring and makes it more susceptible to electrophilic attack than benzene. pearson.comwikipedia.org This increased reactivity means that reactions like bromination can often proceed under milder conditions. pearson.comwikipedia.org

Electron-Donating Groups (EDGs):

Substituents that donate electrons to the furan ring, such as methyl (CH₃), hydroxyl (OH), and amino (NH₂), further enhance its reactivity towards electrophiles. pearson.com This is because EDGs stabilize the intermediate carbocation formed during electrophilic aromatic substitution (EAS). pearson.com When an EDG is present at the 2-position, it directs incoming electrophiles primarily to the 5-position. uobasrah.edu.iq This is due to the stabilizing effect of the EDG on the adjacent positive charge in the resonance structures of the reaction intermediate.

Electron-Withdrawing Groups (EWGs):

Conversely, electron-withdrawing groups, such as nitro (NO₂) or carboxyl groups, decrease the electron density of the furan ring, making it less reactive towards electrophiles. uobasrah.edu.iqresearchgate.net When an EWG is located at the 2-position of the furan ring, electrophilic substitution, such as bromination, generally occurs at the 5-position. uobasrah.edu.iq However, the presence of an EWG can also direct substitution to the 4-position, with the ratio of 4- and 5-substituted products depending on the strength of the EWG's electron-withdrawing effect. uobasrah.edu.iq In some cases, with strong EWGs, the reaction may require harsher conditions to proceed.

The table below summarizes the directing effects of substituents on the bromination of furan.

| Substituent Type at C2 | Activating/Deactivating | Primary Position of Bromination |

| Electron-Donating (e.g., -CH₃, -OH) | Activating | C5 |

| Electron-Withdrawing (e.g., -NO₂, -COOH) | Deactivating | C5 (and sometimes C4) |

Stereochemical Considerations in Furan Halogenation Reactions

The stereochemistry of halogenation reactions involving furan derivatives can be complex and is often influenced by the reaction conditions and the nature of the reactants. While simple electrophilic substitution on the aromatic furan ring does not typically involve the creation of new stereocenters, addition reactions to the furan ring can.

In some instances, the halogenation of furans can proceed through an addition-elimination mechanism or lead to addition products, especially in non-polar solvents. For example, the bromination of furan in carbon disulfide at low temperatures has been observed to form 1,4- and 1,2-dibromo adducts. cdnsciencepub.com

Furthermore, in reactions of furan-derived acetals, the presence of a halogen atom at the C-2 position can significantly influence the stereochemical outcome of substitution reactions. nih.gov Studies have shown that the stereoselectivity of these reactions is consistent with the formation of an open-form oxocarbenium ion intermediate rather than a cyclic halonium ion. nih.gov The stability of this intermediate, and thus the diastereoselectivity of the reaction, is influenced by hyperconjugative interactions between the carbon-halogen bond and the oxocarbenium ion. nih.gov This effect generally increases in the order F < Cl < Br ≈ I, leading to a preference for the trans-product. nih.gov

The Diels-Alder reaction, where furan acts as a diene, is another area where stereochemistry is a key consideration. numberanalytics.com The approach of the dienophile to the furan ring determines the stereochemistry of the resulting adduct, with the endo rule often predicting the major product due to favorable secondary orbital interactions. numberanalytics.com

Ring-Opening Reactions of Furan and Tetrahydrofuran (B95107) with Hydrogen Bromide

The ring-opening of tetrahydrofuran (THF), a saturated cyclic ether, with excess hydrogen bromide (HBr) is a classic example of acid-catalyzed ether cleavage. brainly.comaskfilo.compearson.comvaia.combrainly.commasterorganicchemistry.com The mechanism proceeds through the following key steps:

Protonation of the Ether Oxygen : The reaction is initiated by the protonation of the oxygen atom in the THF ring by the strong acid, HBr. askfilo.compearson.comvaia.combrainly.com This step is crucial as it converts the poor leaving group (alkoxide) into a good leaving group (an alcohol). askfilo.comvaia.com

Nucleophilic Attack by Bromide Ion : The bromide ion (Br⁻), a good nucleophile, then attacks one of the carbon atoms adjacent to the protonated oxygen. brainly.comaskfilo.compearson.comvaia.com This attack occurs via an Sₙ2 mechanism, leading to the cleavage of one of the C-O bonds and the opening of the ring. brainly.commasterorganicchemistry.com The initial product of this step is 4-bromobutan-1-ol.

Further Reaction with Excess HBr : Since the reaction is carried out with excess HBr, the hydroxyl group of the newly formed 4-bromobutan-1-ol is also protonated. askfilo.comvaia.com This converts the hydroxyl group into a good leaving group (water).

Second Nucleophilic Substitution : Another bromide ion then attacks the carbon atom bearing the protonated hydroxyl group, again via an Sₙ2 mechanism, displacing a molecule of water and forming the final product, 1,4-dibromobutane. askfilo.comvaia.com

As detailed in the mechanism above, the reaction of tetrahydrofuran with excess hydrogen bromide results in the formation of the acyclic product, 1,4-dibromobutane. brainly.comaskfilo.compearson.comvaia.combrainly.comyoutube.com This transformation involves the cleavage of both C-O bonds within the cyclic ether.

A typical laboratory procedure involves heating THF with concentrated hydrobromic acid, often with sulfuric acid as a catalyst. youtube.com The reaction is driven to completion by the use of excess HBr, which ensures that both steps of the ring-opening and subsequent substitution occur. brainly.comaskfilo.compearson.comvaia.combrainly.com

The table below outlines the key reactants and the final acyclic product in the ring-opening of THF.

| Reactant | Reagent | Acyclic Product |

| Tetrahydrofuran | Excess Hydrogen Bromide (HBr) | 1,4-dibromobutane |

The bromination of furan in an aqueous solution is a more complex process than in non-polar solvents and leads to ring-opened products. cdnsciencepub.comresearchgate.net Kinetic studies have revealed that this reaction proceeds in two distinct stages. cdnsciencepub.comresearchgate.net

Stage 1: Electrophilic Attack and Ring Opening

Stage 2: Hydration of the Ring-Opened Product

The second, slower stage of the reaction is the hydration of the malealdehyde (B1233635) formed in the first stage. cdnsciencepub.comresearchgate.net This hydration results in the formation of the cyclic hydrate (B1144303) of malealdehyde. cdnsciencepub.comresearchgate.net This subsequent reaction can be monitored by techniques such as stopped-flow UV spectrophotometry after the initial rapid consumption of bromine is complete. cdnsciencepub.comresearchgate.net

The table below summarizes the stages and products of furan bromination in an aqueous solution.

| Stage | Description | Key Product(s) |

| 1 | Rapid electrophilic attack of bromine on furan followed by ring-opening. | Malealdehyde |

| 2 | Slower hydration of the initial product. | Cyclic hydrate of malealdehyde |

Radical Mechanisms in Furan-Hydrogen Bromide Interactions

While the reaction of furan with hydrogen bromide is typically dominated by electrophilic addition and substitution pathways, the possibility of radical mechanisms exists, particularly under conditions that favor radical formation, such as the presence of radical initiators (like peroxides) or UV light. libretexts.orglibretexts.org

In the context of radical addition of HBr to alkenes, the reaction is initiated by the formation of a bromine radical. libretexts.orglibretexts.org This radical can then add to a double bond. If a similar mechanism were to occur with furan, the bromine radical would add to one of the double bonds in the furan ring. The stability of the resulting radical intermediate would dictate the regioselectivity of the addition. Radical intermediates are stabilized by electron-donating groups, so the radical would likely form at the most substituted position. libretexts.org

However, detailed studies focusing specifically on the radical-initiated reaction of furan with HBr are less common than those for simple alkenes. The aromatic character of furan, although modest, makes it less susceptible to radical addition compared to a typical alkene. wikipedia.org It is more likely that under radical conditions, other reactions, such as polymerization or the formation of complex mixtures, could occur.

Theoretical studies on the reaction of furan with other radicals, like the hydroxyl radical (•OH), show that radical addition to the furan ring is a plausible pathway, often leading to ring-opening. researchgate.net This suggests that a bromine radical could, in principle, react in a similar manner.

Initiation and Propagation Steps in Radical Addition Processes Involving Hydrogen Bromide

The reaction of furan with hydrogen bromide (HBr) under conditions that favor radical mechanisms, such as in the presence of peroxides (ROOR) or UV light, proceeds via a free-radical chain reaction. transformationtutoring.comorgoreview.com This process is fundamentally different from the ionic electrophilic addition that occurs in the absence of radical initiators. The mechanism is characterized by three distinct stages: initiation, propagation, and termination. transformationtutoring.com

Initiation: The primary role of the initiator is to generate a bromine radical (Br•), which starts the chain reaction. orgoreview.com This occurs in a two-step sequence:

Homolytic Cleavage of the Initiator: The weak oxygen-oxygen bond in a peroxide molecule undergoes homolytic cleavage upon heating or irradiation with UV light, yielding two alkoxy radicals (RO•). csbsju.edulibretexts.org

ROOR + heat/light → 2 RO•

Formation of Bromine Radical: The highly reactive alkoxy radical then abstracts a hydrogen atom from a molecule of hydrogen bromide. This is an efficient process due to the strength of the newly formed O-H bond and the relative weakness of the H-Br bond. csbsju.edulibretexts.org This step generates the crucial bromine radical (Br•) and a molecule of alcohol (ROH).

RO• + HBr → ROH + Br•

Propagation: Once the bromine radical is formed, the chain propagation stage begins. This is a cyclic process where the product is formed, and the radical species is regenerated to continue the chain. masterorganicchemistry.comlibretexts.org

Radical Addition to the Furan Ring: The bromine radical adds to one of the double bonds of the furan ring. ucalgary.ca The addition occurs at one of the carbons of the double bond, creating a new carbon-bromine bond and leaving an unpaired electron on the adjacent carbon, thus forming a carbon-centered radical intermediate. youtube.com The stability of this radical intermediate is a key factor in determining the reaction's regioselectivity. chemistrysteps.com

Furan + Br• → Bromo-furanyl radical intermediate

Hydrogen Abstraction: The resulting carbon radical is highly reactive and abstracts a hydrogen atom from another molecule of HBr. chemistrysteps.com This step forms the final hydrogenated furan bromide product and, critically, regenerates a new bromine radical. youtube.com This new bromine radical can then participate in another cycle of the propagation stage, reacting with another furan molecule.

Bromo-furanyl radical intermediate + HBr → Hydrogenated Furan Bromide + Br•

The propagation cycle continues until the reactants are consumed or the chain is terminated by the combination of radical species. libretexts.org

Anti-Markovnikov Selectivity in Radical HBr Additions (General Principles for Unsaturated Systems)

A defining characteristic of the radical addition of HBr to unsaturated systems, including furan, is its anti-Markovnikov regioselectivity. ucalgary.canumberanalytics.com This is in direct contrast to the Markovnikov selectivity observed in electrophilic additions of HBr. libretexts.org The underlying principle for this reversal in regiochemistry lies in the stability of the radical intermediate formed during the propagation stage. libretexts.orgchemistrysteps.com

In an electrophilic addition, the reaction is initiated by the addition of a proton (H+) to the double bond, which adds to the carbon with more hydrogen atoms to form the most stable carbocation intermediate (on the more substituted carbon). chemistrysteps.com However, in a radical addition, the reaction is initiated by the addition of a bromine radical (Br•). libretexts.org

The key principle is that the stability of free radicals, much like carbocations, increases with the degree of substitution (tertiary > secondary > primary). masterorganicchemistry.comchemistrysteps.com This is due to stabilizing effects like hyperconjugation and induction from adjacent alkyl groups. libretexts.org

Therefore, the bromine radical will add to the double bond in such a way as to produce the most stable possible carbon radical intermediate. masterorganicchemistry.comyoutube.com For an unsymmetrical alkene, this means the bromine radical adds to the less substituted carbon atom, which places the unpaired electron on the more substituted carbon atom, leading to a more stable radical intermediate. libretexts.orglibretexts.org This intermediate then abstracts a hydrogen atom from HBr, resulting in the hydrogen atom being added to the more substituted carbon and the bromine atom to the less substituted carbon—the anti-Markovnikov product. numberanalytics.com

This principle is summarized in the table below, comparing the key mechanistic differences that dictate the regiochemical outcome.

| Feature | Electrophilic Addition (Markovnikov) | Radical Addition (Anti-Markovnikov) |

| Initiating Species | Proton (H⁺) chemistrysteps.com | Bromine Radical (Br•) youtube.com |

| Intermediate | Carbocation chemistrysteps.com | Carbon Radical ucalgary.ca |

| Driving Force | Formation of the most stable carbocation chemistrysteps.com | Formation of the most stable carbon radical masterorganicchemistry.com |

| Regiochemical Outcome | Bromine adds to the more substituted carbon libretexts.org | Bromine adds to the less substituted carbon numberanalytics.com |

Catalytic Roles of Hydrogen Bromide in Furan Chemical Transformations (e.g., Photooxidation of 5-Hydroxymethylfurfural)

Beyond its role as a reagent in addition reactions, hydrogen bromide can also function as a potent catalyst in various chemical transformations of furan derivatives. A notable example is its use in the visible-light-driven photooxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF), an important platform chemical. nih.gov

In this process, HBr acts as an inexpensive and highly efficient homogeneous photocatalyst. nih.gov The mechanism involves the photolysis of HBr by visible light to generate an active bromine radical (Br•). This radical species is crucial for initiating the oxidation of the hydroxymethyl group of HMF. The reaction can proceed efficiently using molecular oxygen (O₂) as the terminal oxidant. nih.gov

Research has shown that HBr is uniquely effective compared to other hydrogen halides for this transformation. For instance, under similar conditions, hydrofluoric acid (HF) and hydrochloric acid (HCl) show little to no activity for the photooxidation of HMF. While hydroiodic acid (HI) shows some activity, it results in a significantly lower yield of DFF. nih.gov

The catalytic efficiency of HBr is also influenced by the solvent and temperature. Studies have demonstrated high yields of DFF in solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN). nih.gov The process is notable for its high selectivity and can achieve high HMF conversion and DFF yields under optimized conditions. nih.gov

Furthermore, HBr demonstrates bifunctional catalytic activity. It can facilitate the acid-catalyzed dehydration of fructose (B13574) to HMF, and then subsequently catalyze the photooxidation of the newly formed HMF to DFF in a one-pot or two-step cascade process, providing a direct route from fructose to DFF. nih.gov

The table below presents research findings on the HBr-catalyzed photooxidation of HMF to DFF under various conditions.

| Entry | Catalyst | Solvent | Atmosphere | Temperature (°C) | HMF Conversion (%) | DFF Yield (%) | Source |

| 1 | HBr | DMSO | O₂ | 80 | 90.8 | 89.1 | nih.gov |

| 2 | HBr | DMSO | Air | 80 | - | 73.3 | nih.gov |

| 3 | HBr | DMSO | N₂ | 80 | - | 71.8 | nih.gov |

| 4 | HBr | MeCN | O₂ | 50 | - | 56.7 | nih.gov |

| 5 | HBr | MeCN | O₂ | 25 | - | 40.3 | nih.gov |

| 6 | HI | DMSO | O₂ | 80 | - | 4.4 | nih.gov |

| 7 | HCl | DMSO | O₂ | 80 | Inactive | Inactive | nih.gov |

| 8 | HF | DMSO | O₂ | 80 | Inactive | Inactive | nih.gov |

Data sourced from a study on the photo-oxidation of HMF. nih.gov Conditions for entries 1, 6, 7, and 8 were standardized for comparison.

Synthetic Methodologies Involving Furan and Hydrogen Bromide

Direct Bromination Approaches to Halogenated Furans

Direct bromination of the furan (B31954) nucleus is a primary method for producing halogenated furans. Furan's high reactivity towards electrophilic aromatic substitution necessitates carefully controlled conditions to achieve selective mono- or polybromination. dspmuranchi.ac.in

A straightforward and scalable procedure for the selective synthesis of 2-bromofuran (B1272941) involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a dimethylformamide (DMF) solvent. researchgate.netsci-hub.setandfonline.com This method is notable for its simplicity, avoiding the need for complex extractive workups or chromatographic purification. researchgate.netsci-hub.se The reaction is typically conducted on a significant scale (20 to 50 grams) by adding a solution of NBS in DMF to a solution of furan in DMF. sci-hub.se The process is exothermic, and maintaining the temperature between 25 and 35°C during the addition is crucial for control. sci-hub.se Following the addition, the mixture is stirred for an additional 2-4 hours at ambient temperature. sci-hub.se The final product, 2-bromofuran, can be effectively isolated by direct steam distillation from the reaction mixture, yielding high-purity product. sci-hub.se

Table 1: Optimized Synthesis of 2-Bromofuran

| Parameter | Value/Condition | Source(s) |

| Brominating Agent | N-Bromosuccinimide (NBS) | researchgate.net, sci-hub.se |

| Solvent | Dimethylformamide (DMF) | researchgate.net, sci-hub.se |

| Reactant Ratio | Furan (2 eq.) to NBS (1 eq.) | sci-hub.se |

| Temperature | 25-35 °C (during addition) | sci-hub.se |

| Reaction Time | 2-4 hours post-addition | sci-hub.se |

| Workup | Direct Steam Distillation | sci-hub.se |

| Yield | 65-75% | sci-hub.se |

The use of a bromine-dioxane complex is another established method for the bromination of furan. pearson.com This complex serves as a milder and more controlled source of electrophilic bromine compared to elemental bromine, which can react vigorously with furan leading to polyhalogenated products. dspmuranchi.ac.in The dioxane complex moderates the reactivity, facilitating a more selective substitution to yield 2-bromofuran. pearson.com While effective, methods utilizing dioxane dibromide have been noted as being less suitable for preparing 2-bromofuran in large quantities. sci-hub.se The complex is typically used in a dioxane solution. cdnsciencepub.com

When the bromination of furan is performed in an alcoholic solvent such as methanol (B129727), the reaction proceeds via a 1,4-addition mechanism rather than substitution. thieme-connect.comsdu.dk This process yields 2,5-dialkoxy-2,5-dihydrofurans. thieme-connect.comiust.ac.ir The mechanism involves the initial electrophilic attack of bromine on the furan ring to form a bromonium ion intermediate. thieme-connect.com This intermediate is then trapped by two molecules of the alcohol solvent, leading to the formation of the stable cyclic acetal (B89532) product as a mixture of cis and trans isomers. thieme-connect.comiust.ac.ir A well-documented procedure involves cooling a mixture of furan, the alcohol (e.g., methanol), and an acid scavenger like anhydrous sodium carbonate to below -5°C before adding a cold solution of bromine in methanol. orgsyn.org This method provides good yields and is a convenient alternative to electrolytic oxidation processes. orgsyn.orggoogle.com

Table 2: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran (B146672)

| Parameter | Value/Condition | Source(s) |

| Substrate | Furan | orgsyn.org |

| Reagents | Bromine, Methanol | orgsyn.org |

| Base | Anhydrous Sodium Carbonate | orgsyn.org |

| Temperature | 0 to -5 °C | orgsyn.org |

| Yield | 75-79% | orgsyn.org |

Controlling the degree of bromination in furan and its derivatives is a significant synthetic challenge due to the ring's high activation towards electrophilic attack. dspmuranchi.ac.in Several strategies are employed to favor mono-bromination over the formation of poly-brominated species.

Temperature Control: Furan's reaction with elemental bromine at room temperature often leads to polyhalogenation; careful control of temperature is a primary strategy to obtain 2-bromofuran. dspmuranchi.ac.in

Choice of Brominating Agent: Milder brominating agents are key to selectivity. As discussed, N-Bromosuccinimide (NBS) provides a controlled route to 2-bromofuran. sci-hub.se In studies on complex furan-containing natural products like fraxinellone, the choice of agent was critical; 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) was found to selectively produce the dibrominated product in excellent yield, whereas NBS could be tuned to favor the monobromide. nih.gov

Deactivating Substituents: The presence of electron-withdrawing groups on the furan ring can deactivate it towards further substitution. For instance, methyl furoate can be cleanly converted into its 5-monobromo or 4,5-dibromo derivatives with controlled conditions. iust.ac.ir

Functionalization via Bromomethylation with Hydrogen Bromide

Bromomethylation introduces a -CH₂Br group onto the furan ring, a transformation that typically involves an electrophilic substitution. This reaction provides a versatile synthetic handle for further chemical modifications.

The synthesis of 5-(bromomethyl)-2-furaldehyde (B1280691) is a key functionalization reaction. While direct bromomethylation of 2-furaldehyde can be challenging, a common and effective route proceeds from its hydroxylated precursor, 5-(hydroxymethyl)-2-furaldehyde (HMF). google.com In this method, HMF is treated with a saturated solution of hydrogen bromide in a solvent like diethyl ether at room temperature. google.com The hydroxyl group of HMF is readily substituted by the bromide. google.com This reaction, however, is not without drawbacks, as it is often accompanied by significant tarring and produces a moderate yield of the desired product, reported at around 40%. google.com Alternative one-pot procedures from fructose (B13574) have also been developed where 5-(bromomethyl)furan-2-carbaldehyde is formed as an intermediate when HBr is used as a catalyst. researchgate.net

Ring Transformation and Derivatization Utilizing Hydrogen Bromide as a Reagent

Hydrogen bromide serves as a potent reagent in the modification of furan rings, enabling both ring-opening reactions and the synthesis of valuable derivatives. Its ability to act as a strong acid and a source of bromide nucleophiles allows for diverse reactivity with saturated and unsaturated furanic structures.

Conversion of Tetrahydrofuran (B95107) to Open-Chain Dibrominated Derivatives

The reaction of tetrahydrofuran (THF), a saturated five-membered cyclic ether, with an excess of hydrogen bromide (HBr) results in the cleavage of the ether linkages and the formation of 1,4-dibromobutane. vaia.comyoutube.com This transformation is a classic example of ether cleavage by a strong acid. The mechanism proceeds in a two-step sequence.

Initially, the oxygen atom within the THF ring is protonated by HBr, forming a good leaving group (water). vaia.compearson.com This protonation makes the adjacent carbon atoms susceptible to nucleophilic attack. The bromide ion (Br⁻), acting as a nucleophile, then attacks one of the electrophilic carbon atoms adjacent to the protonated oxygen, leading to the opening of the ring and the formation of 4-bromo-1-butanol (B1194514). vaia.com

Given the presence of excess HBr, the terminal hydroxyl group of the 4-bromo-1-butanol intermediate is subsequently protonated. vaia.com This forms an oxonium ion, which is then displaced by another bromide ion in a nucleophilic substitution reaction. The final product of this sequential process is 1,4-dibromobutane. youtube.compearson.com The use of a catalyst, such as sulfuric acid, can facilitate the reaction. youtube.com

Mechanism of THF to 1,4-Dibromobutane Conversion

| Step | Reactants | Process | Intermediate/Product |

|---|---|---|---|

| 1 | Tetrahydrofuran, Hydrogen Bromide | Protonation of the ether oxygen by HBr. | Protonated THF (oxonium ion) |

| 2 | Protonated THF, Bromide ion | Nucleophilic attack by Br⁻, leading to C-O bond cleavage and ring opening. | 4-bromo-1-butanol |

| 3 | 4-bromo-1-butanol, Hydrogen Bromide | Protonation of the terminal hydroxyl group. | Protonated 4-bromo-1-butanol |

Preparation of 2,5-Dialkoxy-Tetrahydrofurans from 2,5-Dialkoxy-2,5-dihydrofurans (Hydrogenation)

The synthesis of 2,5-dialkoxy-tetrahydrofurans is a valuable transformation as these compounds serve as useful synthons for 1,4-dicarbonyl compounds. iust.ac.ir The process typically involves a two-step sequence starting from a furan. The initial step involves the formation of a 2,5-dialkoxy-2,5-dihydrofuran, which is then hydrogenated to the target saturated ring system. iust.ac.irjlu.edu.cn

The first step, the formation of 2,5-dialkoxy-2,5-dihydrofurans, can be achieved by the bromination of a furan in an alcoholic solvent. iust.ac.ir For instance, reacting furan with bromine in methanol leads to the formation of 2,5-dimethoxy-2,5-dihydrofuran as a mixture of cis and trans isomers. iust.ac.irjlu.edu.cn In this reaction, bromine adds across the furan ring, and the alcohol acts as a nucleophile, trapping the intermediate to form the dialkoxy derivative. iust.ac.ir Though elemental bromine is the reagent, HBr is generated as a byproduct and helps to catalyze the alcoholysis of the C-2 bromide intermediate.

The second step is the hydrogenation of the resulting 2,5-dialkoxy-2,5-dihydrofuran. This reduction of the double bond can be carried out using various catalytic systems. While traditional methods employed Raney nickel under high pressure, newer procedures utilize catalysts like palladium on carbon (Pd/C) with a reducing agent such as magnesium in methanol (Mg-MeOH) at room temperature and atmospheric pressure. jlu.edu.cn This method provides high yields of the desired 2,5-dialkoxy-tetrahydrofuran without the need for specialized high-pressure equipment. jlu.edu.cn

Synthesis of 2,5-Dimethoxy-tetrahydrofuran

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Furan | Br₂, Methanol, Ether | 2,5-Dimethoxy-2,5-dihydrofuran | 70% | jlu.edu.cn |

Hydrogen Bromide as a Reagent in Cascade Reactions for Furan-Derived Platform Chemicals (e.g., 2,5-Diformylfuran)

Hydrogen bromide has emerged as an inexpensive and highly effective bifunctional catalyst in cascade reactions for converting biomass-derived platform chemicals into more valuable products. nih.govrsc.org A significant example is the synthesis of 2,5-diformylfuran (DFF), a key monomer for polymers, from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). nih.govrsc.org

This transformation can be achieved through a visible-light-induced aerobic oxidation where HBr is the sole catalyst. nih.gov The reaction proceeds with high selectivity and yield in solvents like dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.org The proposed mechanism involves the photolysis of HBr to generate bromine radicals (Br•). These radicals, along with superoxide (B77818) anion radicals (O₂⁻•), are the active species that oxidize the hydroxymethyl group of HMF to an aldehyde group, yielding DFF. nih.govrsc.org

Furthermore, HBr's acidic nature allows it to catalyze the dehydration of fructose to HMF in a preliminary step. nih.govrsc.org This enables a one-pot, two-step cascade conversion directly from fructose to DFF. Research has shown that a two-step protocol in DMSO, where fructose is first converted to HMF and then oxidized, can provide a significantly higher DFF yield (80.2%) compared to a one-step cascade in acetonitrile (B52724) (42.1%). nih.govrsc.org The efficiency of the HBr-catalyzed photo-oxidation is sensitive to reaction conditions such as temperature, solvent, and reagent concentration. nih.govresearchgate.net

HBr-Catalyzed Aerobic Oxidation of HMF to DFF

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Atmosphere | Yield of DFF (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | HMF | HBr | DMSO | 80 | O₂ (Visible Light) | 89.1 | nih.gov |

| 2 | HMF | HBr | MeCN | 50 | O₂ (Visible Light) | 56.7 | nih.gov |

| 3 | Fructose (One-step) | HBr | MeCN | 50 | O₂ (Visible Light) | 42.1 | nih.govrsc.org |

Stereoselective and Regioselective Synthesis of Furan Derivatives via Bromination Pathways

The synthesis of substituted furans often faces challenges related to regioselectivity, as electrophilic substitution on the furan ring typically favors the 2- or 5-positions. clockss.org Therefore, methods that allow for the controlled synthesis of less common isomers, such as 3-bromofurans, are of significant interest as they provide versatile intermediates for creating functionalized furan derivatives. clockss.orgresearchgate.net

A notable stereoselective and regioselective method involves the cyclization of γ,δ-epoxy-(E)-α-bromoacrylates. clockss.org The choice of reagent in this reaction dictates the final product structure. For example, reacting the epoxy bromoacrylate with a combination of trimethylaluminum (B3029685) (Me₃Al) and water leads to a 3-bromo-2-methylfuran (B1268616) derivative. In contrast, using a reagent system of Me₃Al and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) produces a 2-alkoxy-3-bromofuran derivative in high yield. clockss.org This demonstrates that the bromination pathway can be precisely controlled to achieve specific substitution patterns.

Another advanced strategy for the regioselective synthesis of polysubstituted furans is the metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by cobalt(II) complexes. nih.gov This process generates Co(III)-carbene radicals that undergo a tandem radical addition with terminal alkynes to construct the furan ring. nih.gov This method is highly effective for a wide range of substrates, including electron-deficient alkynes, and consistently produces polyfunctionalized furans with complete regioselectivity, yielding 2,3,5-trisubstituted products. nih.gov While not directly using HBr, these pathways highlight the importance of bromine-containing starting materials and the precise control achievable in furan synthesis.

Analytical and Spectroscopic Characterization of Furan Hydrogen Bromide Systems and Reaction Products

Rotational Spectroscopy for Gas-Phase Furan-Hydrogen Bromide Complex Structure Determination

In the gas phase, furan (B31954) and hydrogen bromide form a weakly bound complex, the structure of which has been meticulously investigated using rotational spectroscopy. By analyzing the rotational spectra of various isotopomers, including C₄H₄O⋯H⁷⁹Br, C₄H₄O⋯H⁸¹Br, C₄D₄O⋯H⁷⁹Br, C₄H₄O⋯D⁷⁹Br, and C₄H₄O⋯D⁸¹Br, detailed geometric parameters of the complex can be determined. aip.org

Contrary to what might be predicted by simple rules that govern the geometry of similar complexes like furan⋯HCl, the furan⋯HBr complex does not exhibit a planar C₂ᵥ symmetry where the HBr molecule lies along the C₂ axis of the furan ring. rsc.org Instead, rotational spectroscopy data reveals a "face-on" type geometry. In this arrangement, the bromine atom of HBr is positioned near the perpendicular line passing through the center of mass of the furan ring, with the hydrogen atom situated between the bromine and the face of the furan ring. aip.org The HBr internuclear axis is not aligned with the furan's symmetry axis but rather forms an angle with it. aip.org

The determined geometrical parameters indicate that the HBr subunit is oriented towards the oxygen atom of the furan. aip.org This structural preference is a significant finding, as it deviates from the structures of furan complexes with other hydrogen halides like HF and HCl, where the hydrogen halide forms a direct hydrogen bond with the furan's oxygen atom in a planar arrangement. rsc.org The angular geometry of the furan⋯HBr complex more closely resembles that of the benzene⋯HBr complex, suggesting a hydrogen bond interaction with the π-electron system of the aromatic ring. rsc.org

Table 1: Rotational and Nuclear Quadrupole Coupling Constants for Furan⋯HBr Isotopomers

| Isotopomer | A₀ (MHz) | B₀ (MHz) | C₀ (MHz) | χₐₐ (MHz) | χₑₑ - χₐₐ (MHz) |

| C₄H₄O⋯H⁷⁹Br | 4155.335 | 1083.538 | 868.528 | 196.864 | 76.533 |

| C₄H₄O⋯H⁸¹Br | 4153.649 | 1060.033 | 853.844 | 164.444 | 63.905 |

| C₄D₄O⋯H⁷⁹Br | 3680.190 | 1062.083 | 833.053 | 197.685 | 74.567 |

| C₄H₄O⋯D⁷⁹Br | 4133.029 | 1056.402 | 847.601 | 197.800 | 76.242 |

| C₄H₄O⋯D⁸¹Br | 4131.542 | 1033.457 | 833.450 | 165.228 | 63.666 |

| Data sourced from The Journal of Chemical Physics. aip.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Bromofuran Derivatives and Reaction Products

NMR spectroscopy is an indispensable tool for the structural analysis of bromofuran derivatives, which are common products of the reaction between furan and brominating agents. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous identification of isomers and the determination of substitution patterns.

¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectra of brominated furans are characterized by distinct chemical shifts and coupling constants for the remaining protons on the furan ring. For instance, in 2-bromofuran (B1272941), the proton at the 5-position typically appears as a doublet of doublets at the most downfield chemical shift due to its proximity to both the oxygen and bromine atoms. The protons at the 3- and 4-positions also exhibit characteristic splitting patterns. sci-hub.sechemicalbook.com In 5-bromo-substituted furan derivatives, the furan ring protons typically show doublet signals in the aromatic region.

Table 2: ¹H NMR Data for Selected Bromofuran Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 2-Bromofuran | CDCl₃ | 6.28 (dd, J = 3.3, 2.3 Hz, 1H), 6.35 (dd, J = 4.9, 3.6 Hz, 1H), 7.40 (dd, J = 2.1, 1.1 Hz, 1H) sci-hub.se |

| 3-Bromofuran | Not Specified | Data available but specific values not provided in the search results. nih.gov |

| 2-Bromo-1-(furan-2-yl)ethanone | CDCl₃ | 4.32 (s, 2H), 6.59–6.60 (m, 1H), 7.33–7.34 (m, 1H), 7.64 (s, 1H) arabjchem.org |

| (E)-5-(Bromomethylene)-3-methylfuran-2(5H)-one | CDCl₃ | 2.01 (3H, Me), 6.33 (1H, s, CHBr), 7.37 (1H, m, H4) psu.edu |

| (Z)-5-(Bromomethylene)-3-methylfuran-2(5H)-one | CDCl₃ | 1.95 (3H, Me), 5.91 (1H, s, CHBr), 7.03 (1H, m, H4) psu.edu |

¹³C NMR Chemical Shifts

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the furan ring are sensitive to the presence and position of the bromine substituent. For example, the carbon atom directly bonded to the bromine atom (C-Br) exhibits a characteristic chemical shift. sci-hub.sepreprints.org

Table 3: ¹³C NMR Data for Selected Bromofuran Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-Bromofuran | CDCl₃ | 111.5, 114.0, 124.0, 141.3 sci-hub.se |

| 2-Bromo-1-(furan-2-yl)ethanone | CDCl₃ | 30.07, 112.91, 119.20, 147.34, 150.33, 180.40 arabjchem.org |

| N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Not Specified | 114.69, 117.87, 121.84, 126.21, 139.80, 148.41, 151.05, 156.71, 164.85 preprints.org |

| (E)-5-(Bromomethylene)-3-methylfuran-2(5H)-one | CDCl₃ | 11.03, 91.96, 133.42, 134.52, 150.93, 170.02 psu.edu |

| (Z)-5-(Bromomethylene)-3-methylfuran-2(5H)-one | CDCl₃ | 11.03, 91.96, 133.42, 134.52, 150.93, 170.02 psu.edu |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis in Furan-Bromide Systems

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in furan and its brominated derivatives. The C-O and C-O-C stretching vibrations of the furan ring, as well as the C-H stretching and bending vibrations, give rise to characteristic absorption bands. researchgate.net Upon bromination, new bands corresponding to the C-Br stretching vibration appear, and shifts in the existing furan ring vibrations can be observed.

For instance, the FTIR spectrum of 2-bromofuran shows characteristic absorptions at 3140, 2930, 1679, 1472, 1386, 1161, and 1052 cm⁻¹. sci-hub.se In more complex molecules containing a bromofuran moiety, such as N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the IR spectrum reveals absorptions for the carbonyl groups in addition to the furan ring vibrations. preprints.org The presence of a C-Br bond in N1-((5–bromofuran–2-yl) methylene)–5-nitrobenzene-1,2-diamine is confirmed by a band at 599 cm⁻¹. acgpubs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination of Furan-Hydrogen Bromide Reaction Products

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of the products formed in the reaction of furan with hydrogen bromide. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is particularly important for confirming the incorporation of bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) that produce a characteristic isotopic pattern in the mass spectrum.

For example, the molecular ion of 2-bromofuran (C₄H₃BrO) is observed with a calculated m/z of 146.9446 and a found value of 146.9452. sci-hub.se Similarly, for more complex brominated furan derivatives, HRMS provides definitive evidence of their elemental composition. arabjchem.orgresearchgate.netmdpi.com

UV-Vis Spectrophotometry for Kinetic Studies of Furan Bromination Reactions in Solution

UV-Vis spectrophotometry is a valuable tool for studying the kinetics of furan bromination in solution. The reaction between furan and bromine in an aqueous solution can be monitored by observing the change in absorbance over time. cdnsciencepub.comresearchgate.net It has been shown that this reaction proceeds in two distinct stages. The first, rapid stage involves the consumption of bromine and the formation of malealdehyde (B1233635). cdnsciencepub.comresearchgate.net The second, slower stage, which can be observed by stopped-flow UV spectrophotometry after the bromine has been consumed, is the hydration of malealdehyde to form its cyclic hydrate (B1144303). cdnsciencepub.comresearchgate.net This technique allows for the determination of rate constants and provides insights into the reaction mechanism. cdnsciencepub.comresearchgate.net

Advanced Computational Spectroscopic Predictions for Furan-Hydrogen Bromide Systems

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic characteristics of molecular systems, including weakly bound intermolecular complexes. For the furan-hydrogen bromide (Furan-HBr) system, advanced computational methods provide critical insights into potential structures, interaction energies, and the nature of the intermolecular forces at play, which are fundamental for understanding potential reaction pathways and spectroscopic signatures.

Theoretical investigations, particularly ab initio calculations, have been instrumental in mapping the potential energy surface of the furan-hydrogen halide complexes. acs.orgacs.org These studies predict the existence of multiple stable minima, corresponding to different geometric arrangements of the interacting molecules. The calculations for the furan-HBr system are often performed using high-level theoretical methods, such as the second-order Møller-Plesset (MP2) perturbation theory, combined with extensive basis sets like 6-311++G(d,p), to accurately capture both electron correlation and dispersion effects. acs.orgacs.orgresearchgate.net

Research has identified two primary types of stable geometries for the furan-HBr complex:

Atom-on Geometry (σ-type): This structure is characterized by a hydrogen bond forming between the hydrogen atom of HBr and the oxygen atom of the furan molecule. acs.orgacs.org This arrangement is typically planar or nearly planar. acs.org

Face-on Geometry (π-type): In this configuration, the hydrogen bromide molecule is positioned above the furan ring, with the hydrogen atom pointing towards the π-electron system of the ring. acs.orgacs.org This interaction is a hallmark of systems where π-electrons act as a Lewis base.

Unlike the furan complexes with hydrogen fluoride (B91410) (HF), which strongly favors the atom-on geometry, the more polarizable hydrogen bromide allows for a more subtle balance of forces. csic.es Consequently, computational studies predict that both the atom-on and face-on geometries are stable minima for the furan-HBr complex. acs.orgacs.org This switch in the preferred binding site from the oxygen atom to the aromatic π system is a known phenomenon when moving to more polarizable binding partners like HBr. csic.es

The geometric parameters of these predicted structures are a key output of computational models. The table below outlines the conceptual structural details for the two primary conformations of the Furan-HBr complex as determined by ab initio calculations.

Table 1: Predicted Geometrical Parameters for Furan-HBr Complex Isomers

| Parameter | Atom-on (σ-type) Complex | Face-on (π-type) Complex |

|---|---|---|

| Interaction Type | Hydrogen bond (O···H-Br) | Hydrogen bond (π···H-Br) |

| HBr Orientation | Directed towards the furan oxygen atom | Lies above the furan ring, nearly perpendicular to the ring plane |

| Symmetry (approx.) | C₂ᵥ | Cₛ |

| Key Interaction | The interaction is predominantly between the H of HBr and the O of furan. aip.org | The H of HBr interacts with the π-electron cloud of the furan ring. acs.org |

| Deviation from Planarity | The HBr subunit may deviate slightly from the furan ring plane. acs.org | The HBr molecule is distinctly out of the furan plane. acs.org |

Note: This table is a representation of findings from theoretical studies. acs.orgacs.orgaip.org

Beyond geometry, computational analyses provide detailed breakdowns of the interaction energies that stabilize these complexes. An interaction energy decomposition analysis reveals the contributions of different physical forces, such as electrostatic, exchange-repulsion, induction (orbital), and dispersion. For the furan-hydrogen halide series, it has been found that the atom-on complexes have interactions that are primarily electrostatic in nature. acs.org In contrast, the face-on complexes are stabilized by a combination of orbital and electrostatic interactions. acs.org

Further insight into the nature of the intermolecular bonding can be achieved through advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. csic.esacs.org These methods analyze the electron density topology to identify and characterize weak interactions, providing a more nuanced picture than a simple geometric description.

The predictive power of computational spectroscopy also extends to vibrational frequencies. Harmonic and anharmonic frequency calculations, often performed using Density Functional Theory (DFT), can predict the infrared and Raman spectra of the different furan-HBr isomers. researchgate.netresearchgate.net These theoretical spectra are invaluable for assigning experimental bands and can highlight characteristic frequency shifts upon complex formation. For instance, the H-Br stretching vibration is expected to show a significant redshift in the atom-on complex due to the formation of the strong O···H hydrogen bond, providing a clear spectroscopic marker to distinguish it from the face-on isomer and free HBr.

Table 2: Summary of Compounds

| Compound Name |

|---|

| Furan |

| Hydrogen Bromide |

| Hydrogen Fluoride |

Advanced Research Directions and Future Perspectives in Furan Hydrogen Bromide Chemistry

Development of Novel Catalytic Systems for Furan (B31954) Functionalization with Hydrogen Bromide

The selective functionalization of the furan ring using hydrogen bromide or other bromine sources is a key challenge due to the compound's sensitivity to acidic conditions. tandfonline.com Future research is intensely focused on developing sophisticated catalytic systems that can operate under mild conditions with high efficiency and selectivity.

Transition-metal catalysis, employing metals like palladium, copper, and gold, is a primary area of investigation for facilitating carbon-carbon and carbon-heteroatom bond formation in furan synthesis. mdpi.com Gold catalysts, for instance, have shown efficacy in selectively promoting either bromine migration or hydrogen shifts in haloallenyl ketones to yield 2- or 3-bromofurans. organic-chemistry.org Specifically, AuCl₃-catalyzed transformations can proceed via proposed halirenium intermediates, offering a mild pathway to various 3-halofurans. organic-chemistry.org Palladium catalysis is also being optimized for the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, a less explored but highly accessible class of reagents. mdpi.com

Another promising approach involves the use of N-bromosuccinimide (NBS) as a bromine source, which generates hydrogen bromide in situ. chim.it This method is central to the Achmatowicz rearrangement, a key transformation for converting furans into dihydropyranones, which are valuable synthetic intermediates. chim.it The development of catalytic systems that can effectively manage the in-situ generation and reactivity of HBr is crucial for improving reaction efficiency and avoiding degradation of the furan ring. chim.it

The table below summarizes various catalytic systems being explored for furan bromination and related functionalizations.

| Catalyst System | Reagents | Product Type | Key Findings & Ref. |

| Gold(III) Chloride (AuCl₃) | Haloallenyl ketones | 3-Bromofurans | Catalyzes 1,2-halogen migrations via proposed halirenium intermediates under mild conditions. organic-chemistry.org |

| Palladium(II) Acetate (Pd(OAc)₂) / Copper(II) Acetate (Cu(OAc)₂) | 1,3-Diketones, Alkenes | Functionalized Furans | Facilitates C-H activation and alkene insertion with good regioselectivity. mdpi.com |

| N-Bromosuccinimide (NBS) / Water | Furfuryl alcohols | Dihydropyranones | In situ generation of HBr promotes the Achmatowicz rearrangement; buffering is often required. chim.it |

| Bismuth(III) Triflate (Bi(OTf)₃) | 1,4-Dicarbonyl compounds | Substituted Furans | Acts as an effective Lewis acid catalyst, particularly in ionic liquid media. researchgate.net |

| Copper(I) Iodide (CuI) | 1,3-Diketones, Alkenyl compounds | Trisubstituted Furans | Catalyzes annulation sequences, though can have limitations in substrate scope. mdpi.com |

Future work will likely focus on heterogenizing these catalysts for easier recovery and reuse and developing bifunctional catalysts that can both activate the furan substrate and control the brominating agent. researchgate.netdtu.dk

Exploration of Furan-HBr Reactivity in Nontraditional Solvents and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes involving furan and its derivatives. sigmaaldrich.com A major focus is the replacement of conventional volatile organic solvents with greener alternatives to reduce environmental impact and improve process safety. sigmaaldrich.comrsc.org

Ionic liquids (ILs) have emerged as promising media for furan chemistry. researchgate.net For example, the Paal-Knorr synthesis of furans has been successfully demonstrated using bismuth(III) triflate as a catalyst immobilized in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄). researchgate.net This system offers the significant advantage of being reusable without a substantial loss of catalytic activity. researchgate.net The unique properties of ILs can enhance reaction rates and selectivity while simplifying product separation. researchgate.net

Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also being explored as sustainable alternatives to traditional ether solvents like THF and dioxane. sigmaaldrich.com These solvents are derived from renewable resources and often exhibit favorable properties, such as higher boiling points and resistance to peroxide formation, which can improve laboratory safety and reaction performance. sigmaaldrich.com The use of polar aprotic solvents, like DMSO, has been shown to significantly improve both the conversion and selectivity of sugar dehydration to furanics, which are the precursors for many of the reactions involving HBr. rsc.org

Key green solvent alternatives and their potential applications in furan chemistry are highlighted below.

| Solvent Type | Example(s) | Key Advantages for Furan Chemistry | Ref. |

| Ionic Liquids (ILs) | [bmim]BF₄ | Can act as both solvent and catalyst support; enhances reaction rates and allows for catalyst recycling. researchgate.net | |

| Bio-derived Ethers | 2-MeTHF, CPME | Renewable origin; higher stability and resistance to peroxide formation compared to THF; can improve yields. sigmaaldrich.com | |

| Polar Aprotic Solvents | DMSO | Enhances selectivity and conversion rates in the synthesis of furan platforms from biomass by influencing the solvent shell of reactants. rsc.orgrsc.org | |

| Aqueous Systems | Water, Biphasic systems | Environmentally benign; however, selectivity can be limited by side reactions like humin formation, necessitating strategies like biphasic extraction. rsc.org |

Future research will continue to investigate the influence of these nontraditional solvents on the kinetics and thermodynamics of furan-HBr reactions, aiming to develop highly efficient and sustainable synthetic protocols. researchgate.net

Computational Design and Prediction of Furan-Based Materials through Halogenation Pathways

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of furan-based systems. researchgate.netmaxapress.com Density Functional Theory (DFT) and other methods are being used to elucidate reaction mechanisms, predict the structures of intermediates and transition states, and design novel materials with desired electronic and physical properties. maxapress.comresearchgate.net

Spectroscopic and computational studies have been used to determine the precise geometry of weakly bound complexes, such as the one formed between furan and hydrogen bromide (furan⋯HBr). aip.org These studies revealed a "face-on" geometry where the HBr molecule is positioned above the furan ring, rather than forming a simple hydrogen bond with the oxygen atom. aip.org This fundamental understanding of intermolecular interactions is critical for predicting reactivity in solution and designing selective reactions.

Computational analyses are also vital for exploring complex reaction mechanisms. For instance, the gold-catalyzed isomerization of alkynyl epoxides to form furans has been studied theoretically, revealing the energy profiles and structures of the key transition states involved in ring-opening and closure. maxapress.com Such computational insights allow researchers to understand how electronic and steric factors influence reaction outcomes, guiding the rational design of catalysts and substrates for halogenation pathways. maxapress.com Furthermore, computational methods are employed to investigate the thermodynamics of reactions like the Diels-Alder cycloaddition of furans, helping to explain the influence of substituents and reaction conditions on the equilibrium position. researchgate.net

The predictive power of these computational tools is being harnessed to design new furan-based materials, such as organic dyes for photovoltaic devices, by calculating their optoelectronic properties and charge transfer characteristics. researchgate.net

Mitigation Strategies for Undesirable Byproducts and Environmental Implications (e.g., Brominated Dioxins/Furans Formation)

A significant environmental concern associated with the use of brominated organic compounds is the potential for the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during thermal processes, such as combustion or waste incineration. researchgate.netaaqr.org When materials containing brominated flame retardants (BFRs) are heated, they can release gaseous bromine species, including HBr. researchgate.netresearchgate.net These species can then participate in reactions that lead to the de novo synthesis of PBDD/Fs. researchgate.netacs.org

Research has shown that the formation of PBDD/Fs from the pyrolysis of brominated compounds is a complex process influenced by temperature, the presence of oxygen, and catalysts like copper. aaqr.orgacs.org Studies on waste printed circuit boards, which contain BFRs, indicate that at high temperatures, a significant portion of the bromine is released as HBr, a key precursor to dioxin formation. researchgate.net

Mitigation strategies are therefore a critical area of research. Key approaches include:

Process Control: Implementing strict control over thermal treatment conditions (e.g., temperature, oxygen levels) can minimize PBDD/F formation. High-temperature incineration (above 800°C) combined with efficient flue gas treatment can achieve high destruction rates for brominated pollutants. aaqr.org

Catalyst Inhibition: Identifying and neutralizing catalytic species that promote dioxin formation is another avenue.

Alternative Chemistries: Designing bromination reactions and furan-based materials that are less prone to forming toxic byproducts at their end-of-life is a long-term goal. This involves creating molecular structures that are less likely to act as precursors for PBDD/Fs.

Appropriate risk management measures, similar to those developed for chlorinated dioxins (PCDD/Fs), are effective in limiting the formation of their brominated counterparts. pops.int Future work will focus on developing a deeper understanding of the formation mechanisms to design safer industrial processes and next-generation materials. aaqr.orgpops.int

Mechanistic Elucidation of Complex Furan Transformations Involving Hydrogen Bromide

A deep understanding of reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For furan chemistry involving HBr, this is particularly important due to the potential for competing reaction pathways, including electrophilic addition, ring-opening, and polymerization. chim.itechemi.com

The Achmatowicz rearrangement provides a classic example where the mechanism involves several steps initiated by bromination. chim.it The reaction proceeds through the formation of a bromonium ion, followed by ring-opening and re-cyclization, with HBr being generated as a byproduct that influences the reaction environment. chim.it

Modern mechanistic studies combine experimental techniques (e.g., kinetic analysis, isotopic labeling) with computational modeling. acs.org For example, mechanistic and computational analyses of the Brønsted acid-catalyzed reduction of furans have rationalized how acid strength can be used to control the degree of reduction, leading selectively to either 2,5-dihydrofurans or tetrahydrofurans. acs.org Other investigations have focused on the mechanism of oxidative cyclizations to form furans, identifying key sulfonium (B1226848) intermediates and proposing novel Pummerer-type rearrangements. nih.gov Photoelectrochemistry is also being used to probe mechanisms, such as the oxidative dimethoxylation of furan mediated by bromide ions, which proceeds through radical intermediates. researchgate.net

These detailed mechanistic investigations are crucial for optimizing reaction conditions, overcoming challenges like low reactivity or side-product formation, and expanding the synthetic utility of furan-hydrogen bromide chemistry. echemi.comacs.org

Integration of Furan-Hydrogen Bromide Reactions into Multistep Organic Syntheses of Complex Molecules

The ultimate goal of developing novel synthetic methods is their application in the efficient construction of complex and valuable molecules, such as natural products and pharmaceuticals. nih.govresearchgate.net Reactions involving furan and hydrogen bromide are increasingly being integrated as key steps within longer synthetic sequences.

The versatility of the furan ring, which can be seen as a latent 1,4-dicarbonyl compound, makes it a powerful building block in organic synthesis. nih.gov Functionalization with bromine provides a handle for subsequent cross-coupling reactions or other transformations. For instance, a tetrasubstituted furan, prepared via an oxidative cyclization, can serve as a versatile intermediate that participates in a series of post-modifications, including C-C and C-O bond formations, to rapidly build molecular complexity. nih.gov This approach has been highlighted in the total synthesis of bisabolene (B7822174) sesquiterpenoids. nih.gov